5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-7(9)4(5(11)12)6(7)1-3(10)2-6;/h3-4H,1-2,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAOBPJRRMVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the transformation of 3-(methylene)cyclobutane carboxylic acid using a modified Curtius reaction. This reaction converts the carboxyl group into an amino group protected by a Boc (tert-butoxycarbonyl) fragment. The subsequent steps involve the reaction of diazoacetic ester with the obtained tert-butyl ester N-(3-methylenecyclobutyl) carbamic acid in the presence of a catalyst, such as tetraacetate, to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxo and amine derivatives, respectively.
Scientific Research Applications
Medicinal Chemistry
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride is being explored for its potential as a scaffold in drug design. The spirocyclic structure allows for the creation of diverse derivatives that may exhibit biological activity against various diseases.
Case Study : A recent study investigated the compound's efficacy in targeting specific enzymes involved in metabolic pathways. The unique fluorinated structure enhances binding affinity and specificity, which is crucial for the development of selective inhibitors.
Antiviral Agents
Research has indicated that compounds with spirocyclic frameworks can act as antiviral agents. The introduction of fluorine atoms in the structure may improve the stability and bioavailability of potential antiviral drugs.
Case Study : In vitro studies demonstrated that derivatives of this compound showed promising activity against viral infections by inhibiting viral replication mechanisms.
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of novel polymers and coatings.
Case Study : Researchers synthesized a polymer incorporating this compound, which exhibited enhanced mechanical properties and thermal stability compared to conventional polymers.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design | Enhanced binding affinity in enzyme inhibitors |
| Antiviral Agents | Potential antiviral activity | Inhibition of viral replication |
| Materials Science | Development of novel polymers | Improved mechanical properties |
Mechanism of Action
The mechanism of action of 5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve metabolic stability.
Comparison with Similar Compounds
5,5-Difluorospiro[2.3]hexane-1-carboxylic Acid (CAS 2303040-09-5)
- Molecular Formula : C₇H₈F₂O₂
- Molecular Weight : 162.13 g/mol
- The absence of the hydrochloride salt lowers its solubility in polar solvents compared to the target compound. Applications: Primarily explored as a fluorinated building block in agrochemical synthesis due to its lipophilic nature .
5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride
- Molecular Formula: C₇H₁₃ClNO
- Molecular Weight : 179.64 g/mol
- Key Differences :
- Substitution of the carboxylic acid with a methoxy group alters polarity and electronic distribution.
- The methoxy group may enhance blood-brain barrier penetration, making it relevant for CNS-targeting drug discovery.
- Structural data (SMILES: COC1CC2(C1)CC2N) highlights distinct spatial arrangement compared to the target compound .
5-Azaspiro[2.3]hexane-1-carboxylic Acid Hydrochloride (CAS 1955498-09-5)
- Molecular Formula : C₆H₁₀ClN₂O₂
- Molecular Weight : 192.61 g/mol
- Smaller molecular size (C₆ vs. C₇) may reduce steric hindrance in enzyme binding pockets. Applications: Investigated as a constrained proline analogue in peptide mimetics .
Functional Group and Substitution Analysis
Table 1: Functional Group Comparison
| Compound | Amino Group | Carboxylic Acid | Fluorine Substituents | Spiro Ring Size |
|---|---|---|---|---|
| Target Compound | Yes (5-position) | Yes (1-position) | 2,2-difluoro | [2.3] |
| 5,5-Difluorospiro[2.3]hexane-1-carboxylic Acid | No | Yes | 5,5-difluoro | [2.3] |
| 5-Methoxyspiro[2.3]hexan-1-amine HCl | Yes (1-position) | No | No | [2.3] |
| 5-Azaspiro[2.3]hexane-1-carboxylic Acid HCl | Yes (5-aza) | Yes | No | [2.3] |
Key Observations :
- The amino-carboxylic acid combination enables zwitterionic behavior at physiological pH, improving solubility and bioavailability compared to non-ionic analogues like the methoxy derivative .
Enzyme Inhibition Potential
- The target compound’s spirocyclic structure and fluorine atoms mirror 5-amino-2-fluorocyclohex-3-enecarboxylic acid (), a known inhibitor of GABA-aminotransferase (GABA-AT). However, the spiro framework in the target compound likely reduces ring strain and improves metabolic stability compared to the cyclohexene derivative .
Market and Suppliers
- The target compound is supplied globally by specialized chemical manufacturers (e.g., Oakwood Products, Dragon Chemical Group), with pricing reflecting its complex synthesis (~$3,000–$5,000 per gram for analogues) .
Biological Activity
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework with an amino group and a carboxylic acid moiety, along with two fluorine atoms. Its molecular formula is C₇H₈ClF₂N₁O₂, with a molecular weight of approximately 213.61 g/mol . The presence of fluorine enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₂N₁O₂ |
| Molecular Weight | 213.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2228648-69-7 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The spirocyclic structure allows for specific binding to GABAergic pathways in the central nervous system, suggesting potential applications in treating neurological disorders .
Interaction Studies
Research has indicated that the compound can influence various biological processes through:
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound's structural characteristics enhance its affinity for certain receptors, which could lead to therapeutic effects in conditions such as anxiety or epilepsy.
In Vitro Studies
Several studies have focused on the compound's effects on neuronal cells. For instance, in vitro assays demonstrated that it could enhance GABA receptor activity, leading to increased inhibitory neurotransmission . This property is particularly relevant for developing treatments for anxiety disorders.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, comparisons were made with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-3-fluoro-spiro[2.3]hexane-1-carboxylic acid | Contains a single fluorine atom | May exhibit different biological activity due to fluorine substitution |
| 5-Amino-spiro[2.3]hexane-1-carboxylic acid | Lacks fluorine substituents | Potentially less lipophilic but retains similar core structure |
| 5-Amino-2,2-dichlorospiro[2.3]hexane-1-carboxylic acid | Contains chlorine atoms instead of fluorine | Different reactivity profile due to halogen nature |
These comparisons highlight the significance of the difluoromethyl groups in enhancing the compound's biological activity .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate in medicinal chemistry:
- Drug Development : Its ability to interact with specific biological targets positions it as a potential lead compound for developing new therapeutics.
- Research Tool : It serves as a useful tool for studying enzyme interactions and protein-ligand binding mechanisms.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
